molecular formula C13H11NO4 B345082 N-(1,3-benzodioxol-5-ylmethyl)-2-furamide CAS No. 325809-77-6

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide

Cat. No.: B345082
CAS No.: 325809-77-6
M. Wt: 245.23g/mol
InChI Key: MSELKGDSQJSCNS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide is a compound that features a benzodioxole moiety attached to a furan ring via a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-furamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with furan-2-carboxamide under specific reaction conditions. The reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell proliferation. The benzodioxole moiety can interact with proteins and nucleic acids, leading to the modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the benzodioxole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(11-2-1-5-16-11)14-7-9-3-4-10-12(6-9)18-8-17-10/h1-6H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSELKGDSQJSCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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